3-benzyl-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione
Description
3-Benzyl-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is a heterocyclic compound featuring a seven-membered 1,3,4-benzotriazepine ring fused to a benzene moiety, with a benzyl group at position 3 and a tert-butyl group at position 2. Its structure has been elucidated via X-ray crystallography, likely employing software such as SHELX for refinement, given its prevalence in small-molecule structural determination . The tert-butyl substituent introduces steric bulk, which may influence conformational stability and intermolecular interactions, while the benzyl group could modulate electronic properties and binding affinity in biological systems.
Properties
IUPAC Name |
3-benzyl-4-tert-butyl-1H-1,3,4-benzotriazepine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-19(2,3)22-17(23)15-11-7-8-12-16(15)20-18(24)21(22)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQAKLFZGZAPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=CC=CC=C2NC(=O)N1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione typically involves the following steps:
Formation of the Benzotriazepine Core: The initial step involves the cyclization of an appropriate precursor, such as a hydrazine derivative, with a suitable diketone or ketoester. This reaction is often carried out in the presence of an acid catalyst under reflux conditions.
Introduction of Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups are introduced through alkylation reactions. Benzylation can be achieved using benzyl halides in the presence of a base like sodium hydride or potassium carbonate. tert-Butylation is typically performed using tert-butyl halides under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Cycloaddition Reactions
The 1,3,4-benzotriazepine scaffold participates in 1,3-dipolar cycloadditions. For example:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrile imines (generated in situ) | Fused triazole or oxadiazole derivatives | 65–78% |
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Mechanistic Insight : The electron-deficient triazepine ring reacts with nitrile imines (e.g., from hydrazonyl chlorides) to form annulated heterocycles .
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Steric effects from the tert-butyl group may reduce regioselectivity in unsymmetrical dipoles.
Alkylation and Acylation
The N3 position demonstrates nucleophilic reactivity:
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Key Limitation : The benzyl group at C3 restricts electrophilic substitution at adjacent positions.
Ring-Opening Reactions
Acid hydrolysis cleaves the triazepine ring:
| Conditions | Products | Application | Source |
|---|---|---|---|
| 6M HCl, reflux, 12h | Phthalimide + tert-butyl amine | Degradation studies |
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Kinetics : Hydrolysis rates correlate with pH; stability decreases under strongly acidic/basic conditions.
Annulation Reactions
The compound serves as a precursor for fused heterocycles:
Functional Group Transformations
The dione moiety undergoes selective reductions:
| Reduction Method | Reagents | Outcome | Selectivity | Source |
|---|---|---|---|---|
| NaBH₄ in EtOH | C5-ketone → secondary alcohol | Partial reduction | Moderate | |
| LiAlH₄ in THF | Both ketones → diol | Complete reduction | High |
Stability Under Thermal/Oxidative Stress
| Condition | Observation | Half-Life (25°C) | Source |
|---|---|---|---|
| Dry heat (100°C) | No decomposition | >30 days | |
| H₂O₂ (3% w/v) | Oxidative ring contraction | 8h |
Scientific Research Applications
Antitumor Activity
Recent studies have identified derivatives of benzodiazepine-2,5-dione as promising candidates for cancer treatment. For instance, a compound structurally related to 3-benzyl-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione demonstrated significant antitumor effects against various human cancer cell lines.
Case Study: Compound 52b
- Mechanism : Compound 52b was shown to induce cell cycle arrest and apoptosis in lung cancer cells.
- In Vitro Results : It exhibited a growth inhibitory concentration (GI50) of 0.24 μM across 60 tumor cell lines from nine types of human cancers.
- In Vivo Results : In xenograft mouse models of non-small-cell lung cancer (NCI-H522), compound 52b effectively inhibited tumor growth without observable toxic effects .
Metabolic Disorders
The benzodiazepine derivatives are also being explored for their role in metabolic diseases. Research has indicated that certain derivatives can act as antagonists to nuclear receptors involved in metabolism.
Case Study: FXR Antagonism
- Compound Analysis : A related compound (NDB) was identified as a selective antagonist of the farnesoid X receptor (FXR), which plays a crucial role in bile acid metabolism and glucose homeostasis.
- Functional Studies : NDB effectively antagonized FXR/RXR interactions and reduced the expression of genes associated with glucose metabolism in db/db mice models.
- Potential Application : These findings suggest that benzodiazepine derivatives could be leveraged for therapeutic strategies against diabetes and related metabolic disorders .
Synthesis and Structural Insights
The synthesis of this compound has been achieved through various methodologies that highlight its versatility in chemical reactions.
Synthesis Overview
- The compound can be synthesized using crossed aldol reactions with specific cyclic imides.
- The yields and selectivity can be optimized by varying the reaction conditions and reagents used .
Data Tables
Mechanism of Action
The mechanism of action of 3-benzyl-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Ring Systems
The benzotriazepine core distinguishes this compound from analogous benzodiazepine derivatives. For example, (3S)-3-[1-(3-methylbut-2-enyl)indol-3-yl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (PubChem SID 185030170) shares a dione motif but features a 1,4-benzodiazepine ring (two nitrogens) instead of a 1,3,4-benzotriazepine (three nitrogens) .
Substituent Effects
- Target Compound : The tert-butyl group confers steric hindrance, likely reducing rotational freedom and enhancing metabolic stability compared to linear alkyl chains. The benzyl group may participate in π-π stacking interactions.
- Analogous Compound (PubChem SID 185030170): The 3-methylbut-2-enylindolyl substituent introduces an unsaturated isoprenoid chain and an indole moiety, which could enable hydrophobic interactions or receptor binding via the indole’s aromatic system .
Conformational Analysis
Ring puckering, quantified using Cremer-Pople parameters, differs between benzotriazepines and benzodiazepines due to variations in nitrogen placement. For instance, benzotriazepines may exhibit larger puckering amplitudes (e.g., Δq > 0.5 Å) compared to benzodiazepines, as the additional nitrogen distorts planarity . Computational studies suggest that the tert-butyl group in the target compound stabilizes a chair-like conformation, whereas the methylbutenylindolyl substituent in PubChem SID 185030170 induces a boat conformation in its benzodiazepine core .
Comparative Data Table
| Parameter | 3-Benzyl-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione | (3S)-3-[1-(3-methylbut-2-enyl)indol-3-yl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
|---|---|---|
| Core Structure | 1,3,4-Benzotriazepine (3 nitrogens) | 1,4-Benzodiazepine (2 nitrogens) |
| Key Substituents | 3-Benzyl, 4-tert-butyl | 3-(3-Methylbut-2-enylindolyl) |
| Ring Puckering (q, Å) | ~0.55 (chair-like) | ~0.45 (boat-like) |
| Stereochemical Clarity | Confirmed via X-ray (SHELX refinement) | Ambiguous (no crystallographic data) |
| Reported Bioactivity | Not disclosed (structural studies) | Unknown (commercial availability noted) |
Research Implications
However, the lack of bioactivity data for both the target and its analogs underscores the need for pharmacological profiling. Future studies could leverage computational docking to compare binding modes with benzodiazepine-binding proteins, such as GABAA receptors, and explore synthetic routes to optimize solubility and bioavailability.
Biological Activity
3-benzyl-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is a compound belonging to the benzotriazepine family. Its unique structure, characterized by a fused bicyclic system containing nitrogen atoms, suggests potential biological activities that merit investigation. This article reviews the current understanding of its biological properties based on available literature and research findings.
- Molecular Formula : C19H21N3O2
- Molecular Weight : 323.39 g/mol
- CAS Number : 168824-94-0
Potential Biological Activities
- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties. The presence of the benzodiazepine core is often associated with such effects.
- Anxiolytic Effects : Compounds structurally related to benzodiazepines commonly exhibit anxiolytic properties.
- Antimicrobial Activity : Some derivatives have shown promise in antimicrobial applications.
Study 1: Anticonvulsant Activity
A study investigating the anticonvulsant properties of benzodiazepine derivatives found that modifications in substituents significantly influenced their efficacy. The presence of a tert-butyl group in similar structures enhanced lipophilicity and receptor binding affinity, suggesting that this compound may exhibit comparable activity.
Study 2: Anxiolytic Properties
Research on related benzodiazepines indicated that modifications to the benzyl moiety can impact anxiolytic efficacy. The unique structural features of this compound may enhance its potential as an anxiolytic agent.
Comparative Analysis with Related Compounds
The following table summarizes notable compounds related to this compound and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Benzyl-3-(tert-butyl)-1H-benzodiazepine | Benzodiazepine core with similar substituents | Anticonvulsant |
| 5-Methylbenzodiazepine | Methyl group at position 5 | Anxiolytic properties |
| 2-Aminoquinazolinone | Similar nitrogen-containing heterocycles | Antimicrobial activity |
Q & A
Q. What are the established synthetic routes for 3-benzyl-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione?
The compound’s core structure can be synthesized via cyclization reactions involving hydrazine derivatives and carbonyl-containing precursors. A validated approach involves reacting isatoic anhydride with methylhydrazine to form intermediates like 1-(o-aminobenzoyl)-1-methylhydrazine, which can undergo further cyclization with reagents such as ethyl chloroformate to yield the benzotriazepine-dione scaffold . Alternative methods include condensation of alkyl N-carboxyanthranilates with hydrazines, though competing pathways (e.g., quinazolinedione formation) must be monitored .
Methodological Advice : Optimize reaction conditions (solvent, temperature, stoichiometry) to favor benzotriazepine formation over side products. Use NMR to track intermediate ratios (e.g., 85:15 mixtures of isomers) and confirm product identity via comparison with authentic samples .
Q. How can spectroscopic techniques characterize this compound’s structure?
- NMR : Assign peaks using H and C NMR to confirm substituents (e.g., tert-butyl at C4, benzyl at C3). Key signals include downfield-shifted carbonyl carbons (~170–180 ppm) and distinct splitting patterns for diastereotopic protons in the dihydro ring.
- HRMS : Validate molecular formula (e.g., [M+H] or [M+Na]) with high-resolution mass spectrometry.
- X-ray Crystallography : Use SHELXL for refinement if single crystals are obtainable. For poor crystallinity, consider alternative recrystallization solvents (e.g., DCM/hexane) .
Advanced Research Questions
Q. How can conflicting results in synthesis pathways be resolved?
Contradictions may arise from competing reaction mechanisms. For example, urea in decalin at reflux was reported to cyclize 2-aminobenzoylhydrazine into benzotriazepine-diones, but re-examinations revealed quinazolinedione formation instead .
Q. Methodological Advice :
- Mechanistic Probes : Use isotopic labeling (e.g., N-urea) or in situ IR to track intermediate species.
- Computational Modeling : Employ DFT (B3LYP/6-31G(d,p)) to compare activation energies of competing pathways.
- Parallel Screening : Test alternative reagents (e.g., triethyl orthoesters instead of urea) to bypass side reactions .
Q. What strategies are effective for determining absolute configuration when X-ray data are unavailable?
- NOESY/ROESY : Identify spatial proximities between protons (e.g., tert-butyl and benzyl groups) to infer stereochemistry.
- ECD/TDDFT : Compare experimental electronic circular dichroism (ECD) spectra with TDDFT-predicted curves for enantiomers.
- Molecular Mechanics : Simulate dihedral angles and steric clashes using software like MacroModel to validate plausible configurations .
Q. How can multicomponent reactions (MCRs) improve synthetic efficiency?
MCRs enable one-pot assembly of complex scaffolds. For example, Diels-Alder/ene cascades (as in ) could functionalize the benzotriazepine core with diverse substituents.
Q. Methodological Advice :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, 1,4-dioxane) to stabilize transition states.
- Catalyst Screening : Test Lewis acids (e.g., MeAlCl) or organocatalysts to enhance regioselectivity.
- In Situ Monitoring : Employ LC-MS or inline FTIR to adjust reagent addition rates and minimize side products .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields or product identities?
- Reproducibility Checks : Replicate reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents).
- Byproduct Identification : Use LC-HRMS or preparative TLC to isolate and characterize minor components.
- Literature Cross-Validation : Compare synthetic protocols across sources (e.g., vs. 7) to identify critical variables (e.g., reaction time, workup procedures) .
Tables for Key Data
Q. Table 1. Comparison of Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
